Cas no 1270454-85-7 (4-(1-aminoethyl)benzene-1,2-diol)

4-(1-aminoethyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzenediol, 4-(1-aminoethyl)-
- 4-(1-aminoethyl)benzene-1,2-diol
- EN300-1830153
- AKOS006345379
- SCHEMBL278495
- 1270454-85-7
- 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)- (9CI)
- ss-(3,4-Dioxyphenyl)-athylamin
-
- インチ: 1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3
- InChIKey: HLADORYGYPYJHO-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=C(C(N)C)C=C1O
計算された属性
- せいみつぶんしりょう: 153.078978594g/mol
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 密度みつど: 1.239±0.06 g/cm3(Predicted)
- ふってん: 321.2±27.0 °C(Predicted)
- 酸性度係数(pKa): 9.70±0.10(Predicted)
4-(1-aminoethyl)benzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830153-1.0g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 1g |
$884.0 | 2023-06-03 | ||
Enamine | EN300-1830153-0.05g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 0.05g |
$744.0 | 2023-09-19 | ||
Enamine | EN300-1830153-5.0g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 5g |
$2566.0 | 2023-06-03 | ||
Enamine | EN300-1830153-10.0g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 10g |
$3807.0 | 2023-06-03 | ||
Enamine | EN300-1830153-1g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 1g |
$884.0 | 2023-09-19 | ||
Enamine | EN300-1830153-10g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 10g |
$3807.0 | 2023-09-19 | ||
Enamine | EN300-1830153-0.1g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 0.1g |
$779.0 | 2023-09-19 | ||
Enamine | EN300-1830153-0.5g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 0.5g |
$849.0 | 2023-09-19 | ||
Enamine | EN300-1830153-0.25g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 0.25g |
$814.0 | 2023-09-19 | ||
Enamine | EN300-1830153-2.5g |
4-(1-aminoethyl)benzene-1,2-diol |
1270454-85-7 | 2.5g |
$1735.0 | 2023-09-19 |
4-(1-aminoethyl)benzene-1,2-diol 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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4-(1-aminoethyl)benzene-1,2-diolに関する追加情報
4-(1-Aminoethyl)benzene-1,2-diol: A Comprehensive Overview
The compound 4-(1-aminoethyl)benzene-1,2-diol, also known by its CAS number 1270454-85-7, is a versatile and intriguing molecule with a wide range of applications in various fields. This compound is characterized by its unique structure, which combines a dihydroxybenzene ring with an aminoethyl group attached at the para position. The presence of both hydroxyl and amino groups makes it highly functional and reactive, enabling it to participate in diverse chemical reactions and biological interactions.
Recent studies have highlighted the potential of 4-(1-aminoethyl)benzene-1,2-diol in the field of drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules with enhanced pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them potential candidates for treating chronic diseases such as neurodegenerative disorders.
In addition to its biomedical applications, 4-(1-aminoethyl)benzene-1,2-diol has also gained attention in materials science. Its ability to form stable metal complexes has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). A 2023 paper in Nature Communications reported that incorporating this compound into MOFs significantly improves their gas adsorption capabilities, particularly for carbon dioxide capture—a critical area in environmental science.
The synthesis of 4-(1-aminoethyl)benzene-1,2-diol has been optimized in recent years to enhance yield and reduce costs. Traditional methods involve multi-step reactions with harsh conditions; however, novel synthetic routes developed in 2023 have introduced more efficient and environmentally friendly approaches. For example, a catalytic asymmetric synthesis method reported in Angewandte Chemie allows for the selective formation of enantiomerically pure derivatives, which are highly valuable in chiral chemistry.
Moreover, the compound's role in biochemical systems has been extensively studied. Its ability to act as a hydrogen bond donor and acceptor makes it an ideal ligand for protein interactions. A 2023 study published in Biochemistry revealed that 4-(1-aminoethyl)benzene-1,2-diol can modulate enzyme activity by binding to specific residues on the protein surface, suggesting its potential as a lead compound for enzyme inhibitors.
In conclusion, 4-(1-aminoethyl)benzene-1,2-diol is a multifaceted compound with significant potential across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and biochemical research. As ongoing studies continue to uncover new applications and properties of this compound, its importance in the scientific community is expected to grow further.
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